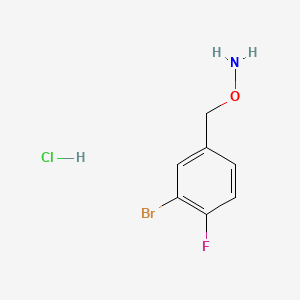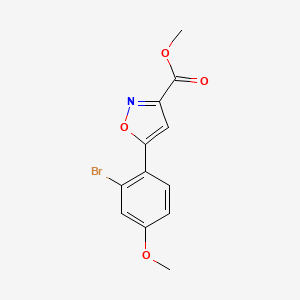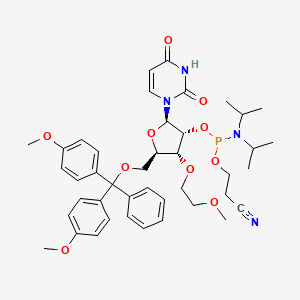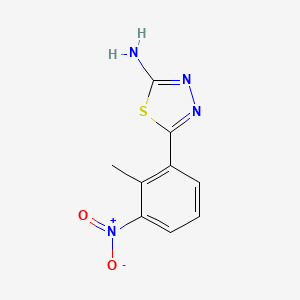
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-methyl-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 5-(2-Methyl-3-aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Agrochemicals: Investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
相似化合物的比较
Similar Compounds
2-Methyl-3-nitrophenol: A precursor in the synthesis of the target compound.
2-Methyl-3-nitroaniline: Another precursor used in the synthetic route.
Uniqueness
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8N4O2S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
5-(2-methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-6(8-11-12-9(10)16-8)3-2-4-7(5)13(14)15/h2-4H,1H3,(H2,10,12) |
InChI 键 |
GWYMXZLVPRWQOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


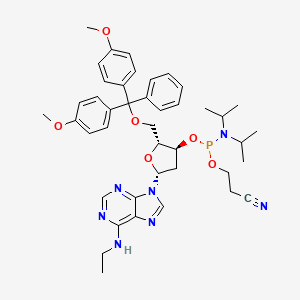
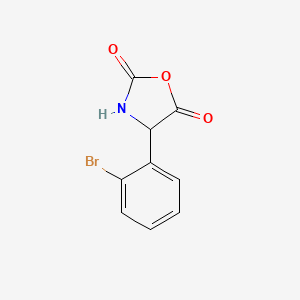
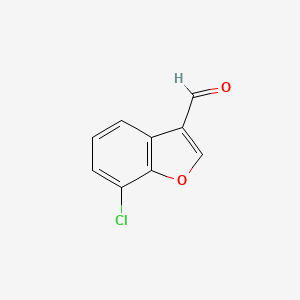
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
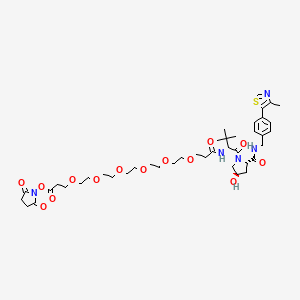
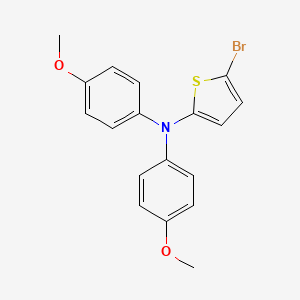
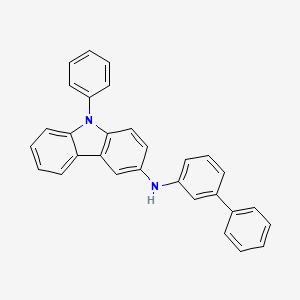
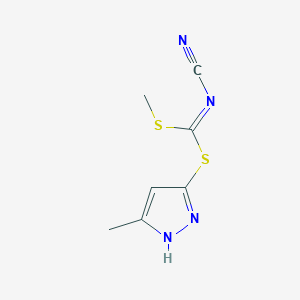
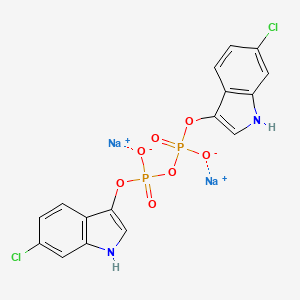
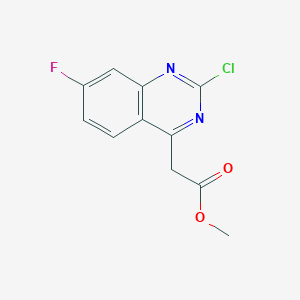
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
